6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline (CAS 727673-73-6) is a heterocyclic building block comprising a 1,2,3,4-tetrahydroquinoline core with a bromine atom at the 6-position and an N-methylsulfonyl group. With a molecular formula of C10H12BrNO2S and a molecular weight of 290.18 g/mol, it is commercially available as a screening compound and synthetic intermediate from multiple vendors, typically at ≥95% purity.

Molecular Formula C10H12BrNO2S
Molecular Weight 290.18
CAS No. 727673-73-6
Cat. No. B2951196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline
CAS727673-73-6
Molecular FormulaC10H12BrNO2S
Molecular Weight290.18
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC2=C1C=CC(=C2)Br
InChIInChI=1S/C10H12BrNO2S/c1-15(13,14)12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3
InChIKeyINKIEQMFJIFECL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline (CAS 727673-73-6) for Fragment-Based Discovery and Chemical Biology Procurement


6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline (CAS 727673-73-6) is a heterocyclic building block comprising a 1,2,3,4-tetrahydroquinoline core with a bromine atom at the 6-position and an N-methylsulfonyl group . With a molecular formula of C10H12BrNO2S and a molecular weight of 290.18 g/mol, it is commercially available as a screening compound and synthetic intermediate from multiple vendors, typically at ≥95% purity . The compound is sourced by major suppliers including ChemDiv (BB57-5322) and Fluorochem, and is listed in the ChemBridge fragment library, positioning it as a readily accessible chemical tool .

Why Generic Substitution Fails for 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline


This compound presents a specific combination of three functional features—the tetrahydroquinoline core, the 6-bromo substituent, and the N-methylsulfonyl group—each of which independently modulates physicochemical and biological properties. Substituting the bromine with hydrogen (non-brominated parent, CAS 71173-39-2) shifts logP from an estimated 2.5 to 1.4–1.7, reducing lipophilicity by approximately 1 log unit and altering passive membrane permeability . Replacing the N-methylsulfonyl with an acetyl group (1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline, logP ~2.79) changes hydrogen bond acceptor capacity and electronic character of the aromatic ring [1]. Using the isoquinoline regioisomer (6-bromo-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline, CAS 1046816-12-9) alters the spatial orientation of the bromine and sulfonyl groups, potentially disrupting specific target interactions. These quantitative differences in key molecular descriptors mean that in-class analogs are not interchangeable for structure-based design, fragment-based screening campaigns, or synthetic pathway optimization.

Quantitative Differentiation Evidence for 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline vs. Closest Analogs


Lipophilicity LogP Shift: 6-Bromo-N-methylsulfonyl vs. Non-Brominated Parent Scaffold

The introduction of bromine at the 6-position of the 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline scaffold increases calculated logP by approximately 0.8–1.1 log units relative to the non-brominated parent. The parent compound (CAS 71173-39-2) exhibits an experimentally consistent logP of 1.40–1.68 across multiple sources, while the 6-bromo analog is estimated at logP ~2.5 based on the measured logP of 6-bromo-1,2,3,4-tetrahydroquinoline (logP 2.95–3.46) adjusted downward for the N-methylsulfonyl group's polar contribution [1]. This logP shift directly impacts membrane permeability predictions and fragment library partitioning behavior.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Synthetic Yield Benchmark: Sulfonylation of 6-Bromo-1,2,3,4-tetrahydroquinoline

The target compound is prepared via sulfonylation of 6-bromo-1,2,3,4-tetrahydroquinoline with methanesulfonyl chloride. A documented preparative-scale procedure using 6-bromo-1,2,3,4-tetrahydroquinoline (0.40 g, 1.89 mmol) and methanesulfonyl chloride (0.22 mL, 2.8 mmol, 1.48 equiv) yielded 0.33 g of the title compound, corresponding to a 60.2% isolated yield after workup . This moderate yield is characteristic of N-sulfonylation on the tetrahydroquinoline scaffold and provides a benchmark for assessing vendor-supplied material pricing versus in-house synthesis cost.

Synthetic Chemistry Process Development Building Block Procurement

Commercial Purity Tiers: Multi-Vendor Purity Assessment for Procurement Decision-Making

The compound is available from multiple vendors at defined purity levels. MolCore lists NLT 98% purity under ISO certification . Chemsrc/化源网 offers 98.0% purity with a 10-day lead time . CheMenu supplies at 95%+ purity under catalog CM223289 . Leyan lists 95%+ purity under catalog 1385252 . This multi-vendor availability with graded purity tiers supports competitive procurement and enables researchers to select purity levels matched to application requirements—98% for sensitive biological assays, 95% for routine synthetic use.

Compound Sourcing Quality Control Procurement Specifications

Hazard Classification Differentiation: GHS Profile for Laboratory Safety Planning

The target compound carries a defined GHS07 hazard classification (Harmful/Irritant) with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile is comparable to the non-brominated parent compound, which carries similar irritant warnings, but differs from the non-sulfonylated 6-bromo-1,2,3,4-tetrahydroquinoline, which may have a distinct hazard profile due to the free NH group's potential for different toxicological behavior. The explicit GHS labeling enables direct integration into laboratory safety assessments and institutional chemical approval workflows.

Laboratory Safety Chemical Handling Risk Assessment

Predicted Boiling Point as a Proxy for Thermal Stability and Purification Compatibility

The target compound has a predicted boiling point of 408.2 ± 55.0 °C at atmospheric pressure . This high boiling point suggests sufficient thermal stability for standard organic reactions and indicates that purification by distillation would require high vacuum conditions. In comparison, the non-brominated parent 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline (MW 211.28) is expected to have a lower boiling point due to its reduced molecular weight, while the non-sulfonylated 6-bromo-1,2,3,4-tetrahydroquinoline (MW 212.09) has a reported boiling point of 303.1 ± 31.0 °C at 760 mmHg . The ~105 °C higher predicted boiling point of the target compound versus the non-sulfonylated analog reflects the increased polarity and molecular weight contributed by the methylsulfonyl group.

Process Chemistry Purification Thermal Stability

Fragment Library Compliance: Rule of Three Parameter Comparison for Screening Suitability

The target compound is listed in the ChemDiv building block collection and belongs to the broader ChemBridge fragment library family [1]. Its molecular weight (290.18), estimated logP (~2.5), hydrogen bond acceptor count (3: sulfonyl oxygens + tetrahydroquinoline nitrogen), and hydrogen bond donor count (0) place it within the Rule of Three (Ro3) guidelines for fragment-based screening (MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3). In comparison, the non-brominated parent (MW 211.28, logP 1.4–1.7, HBA 2) is also Ro3-compliant but lacks the synthetic handle (Br) for hit elaboration. The non-sulfonylated 6-bromo analog (MW 212.09, logP 2.95–3.46, HBD 1) has a free NH that may introduce undesired hydrogen bond donor character and is borderline on logP compliance.

Fragment-Based Screening Library Design Drug Discovery

Optimal Application Scenarios for 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline Based on Quantitative Evidence


Fragment-Based Screening Campaigns Requiring Heavy-Atom Detection and Synthetic Tractability

The compound's full Rule of Three compliance (MW 290.18, logP ~2.5, HBD 0, HBA 3) combined with the bromine atom as both an X-ray anomalous scattering marker and a cross-coupling handle makes it an ideal fragment library member. Unlike the non-brominated parent scaffold, which lacks a heavy atom for crystallographic phasing, this compound enables direct detection of binding modes by X-ray crystallography while preserving the molecular properties required for fragment screening .

Medicinal Chemistry Hit-to-Lead Optimization via Suzuki-Miyaura Cross-Coupling

The 6-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid analog generation from a single building block. The N-methylsulfonyl group simultaneously protects the tetrahydroquinoline nitrogen and modulates electronic properties, providing a differentiated starting point compared to the free-NH 6-bromotetrahydroquinoline, which would require an additional protection step before cross-coupling .

Physicochemical Property Optimization in CNS Drug Discovery Programs

With an estimated logP of ~2.5, the compound occupies a favorable lipophilicity range for CNS drug discovery (optimal CNS logP range ~2–4). The 0.8–1.1 log unit increase in lipophilicity versus the non-brominated parent provides a quantifiable property adjustment that can be exploited in multiparameter optimization (MPO) workflows, where fine-tuning logP within a series is critical for balancing permeability, solubility, and metabolic stability .

Synthetic Method Development and Process Chemistry Scale-Up

The documented 60.2% isolated yield from a straightforward N-sulfonylation procedure provides a validated starting point for process optimization. The compound's predicted boiling point of 408.2 °C indicates thermal robustness for high-temperature reaction screening, while the availability of both 95% and 98% purity tiers from multiple vendors supports a staged procurement strategy—95% material for route scouting and 98% for critical intermediate delivery .

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